Methyl palmitate-13C16

Chromatography Isotope Effect LC-MS/MS

As a U-13C16 isotopologue, Methyl palmitate-13C16 offers a +16 Da mass shift for accurate LC-MS/MS quantitation, free from the chromatographic isotope effects of deuterated analogs. It is the essential internal standard for precise methyl palmitate analysis in complex biological matrices, ensuring method robustness and regulatory compliance.

Molecular Formula C17H34O2
Molecular Weight 286.33 g/mol
Cat. No. B12412306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl palmitate-13C16
Molecular FormulaC17H34O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1
InChIKeyFLIACVVOZYBSBS-NMYYJSTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl palmitate-13C16: 13C-Labeled Fatty Acid Ester for Quantitative Metabolic Tracing and Analytical Standardization


Methyl palmitate-13C16 is a uniformly 13C-labeled (U-13C16) derivative of the saturated fatty acid ester methyl palmitate, wherein all 16 carbon atoms are isotopically replaced with the stable isotope 13C . As an isotopologue of the naturally abundant methyl palmitate, it retains the physicochemical properties of the unlabeled parent compound while exhibiting a characteristic mass shift of M+16, enabling precise quantitation and metabolic tracing in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications .

Why Unlabeled or Deuterated Methyl Palmitate Cannot Substitute for Methyl palmitate-13C16 in Rigorous Analytical Workflows


Generic substitution of Methyl palmitate-13C16 with unlabeled methyl palmitate or its deuterated analogs (e.g., methyl palmitate-d31) is scientifically unsound and analytically counterproductive. Unlabeled material lacks the essential M+16 mass shift required for internal standardization and tracer studies, while deuterated compounds suffer from well-documented chromatographic isotope effects and deuterium-hydrogen exchange that introduce systematic quantification errors . Furthermore, 13C-labeled internal standards exhibit superior co-elution with native analytes, a critical requirement for robust compensation of matrix effects in LC-MS/MS analyses [1]. These intrinsic properties dictate that Methyl palmitate-13C16 is not an interchangeable commodity but a purpose-specific analytical tool.

Quantitative Differentiation: How Methyl palmitate-13C16 Outperforms Generic Alternatives in Analytical Precision, Chromatographic Fidelity, and Tracer Reliability


Superior Chromatographic Co-Elution of 13C-Labeled Methyl Palmitate Relative to Deuterated Analogs

13C-labeled compounds like Methyl palmitate-13C16 exhibit chromatographic retention times that are virtually indistinguishable from their unlabeled counterparts. In contrast, deuterium-labeled compounds, such as methyl palmitate-d31, display significant isotopic fractionation on both GC and LC columns, leading to differential elution times. This chromatographic isotope effect for deuterated species compromises the fundamental assumption of co-elution required for accurate internal standardization and quantification [1].

Chromatography Isotope Effect LC-MS/MS GC-MS

Enhanced Stability and Negligible Isotope Scrambling of Methyl palmitate-13C16 Versus Deuterated Analogs

13C labels, such as those in Methyl palmitate-13C16, offer superior isotopic stability and negligible isotope scrambling during sample preparation, storage, and analysis. In contrast, deuterium labels on fatty acid methyl esters are susceptible to hydrogen-deuterium exchange, especially under certain pH conditions or during derivatization, which can alter the mass shift and compromise the accuracy of quantitative MS measurements .

Isotope Stability Mass Spectrometry Isotope Exchange Metabolic Tracing

High Isotopic Purity (99 atom % 13C) of Methyl palmitate-13C16 Ensures Minimal Isotopomer Interference in MS Analysis

Methyl palmitate-13C16 is supplied with a certified isotopic purity of 99 atom % 13C . This high enrichment minimizes the presence of unlabeled (M+0) and partially labeled isotopomers, which would otherwise contribute to background signal in the mass channels used for quantification of the native analyte, thereby reducing the lower limit of quantification (LLOQ) and improving assay sensitivity.

Isotopic Purity Mass Spectrometry Quality Control Quantitative Analysis

Defined and Reproducible Mass Shift (M+16) of Methyl palmitate-13C16 for Unambiguous MS Detection

Uniform 13C labeling of all 16 carbon atoms in Methyl palmitate-13C16 results in a consistent and predictable mass shift of M+16 relative to the unlabeled parent compound . This contrasts with partially labeled compounds or those labeled with other isotopes (e.g., deuterium, which may result in variable mass shifts due to exchange), ensuring a distinct and easily resolvable signal in MS spectra that is well-separated from the naturally occurring M+0, M+1, and M+2 isotopomers of the analyte .

Mass Spectrometry Internal Standard Quantitative Analysis Metabolomics

Procurement-Driven Applications: Where Methyl palmitate-13C16 is the Scientifically Mandated Choice


Quantitative Analysis of Methyl Palmitate in Complex Biological Matrices via LC-MS/MS

Methyl palmitate-13C16 serves as the optimal internal standard for the absolute quantification of methyl palmitate in biological fluids (e.g., plasma, serum, urine) and tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its virtually identical chromatographic retention time to the unlabeled analyte ensures it experiences identical matrix effects and ionization efficiency, a critical requirement for accurate quantification as mandated by regulatory guidelines for bioanalytical method validation .

Metabolic Flux Analysis of Palmitate and Fatty Acid Metabolism

In metabolic research, uniformly 13C-labeled Methyl palmitate-13C16 is an essential tracer for elucidating fatty acid uptake, oxidation, and incorporation into complex lipids . Its high isotopic purity and stable 13C label allow for precise tracking of carbon atoms through metabolic pathways using GC-MS or LC-MS, providing unambiguous quantitative data on metabolic fluxes that cannot be reliably obtained with deuterated tracers due to potential kinetic isotope effects and exchange .

GC-MS Method Development and Validation for Fatty Acid Methyl Ester (FAME) Profiling

Methyl palmitate-13C16 is a preferred internal standard for the development and validation of gas chromatography-mass spectrometry (GC-MS) methods for fatty acid methyl ester (FAME) profiling in applications ranging from food authenticity testing to clinical diagnostics . Its co-elution with the native methyl palmitate peak, a characteristic of 13C-labeled FAMEs, simplifies data analysis and improves the precision of retention time locking and quantification compared to methods employing deuterated internal standards .

Pharmacokinetic and ADME Studies of Palmitate-Derived Therapeutics

In the pharmaceutical industry, Methyl palmitate-13C16 is used as a tracer and internal standard in absorption, distribution, metabolism, and excretion (ADME) studies for palmitate-based drug candidates or formulations containing palmitate esters . Its stable isotope label allows for precise differentiation between exogenously administered drug-derived palmitate and endogenous palmitate pools, providing the quantitative data required for regulatory submissions and understanding drug disposition .

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